BenchChemオンラインストアへようこそ!

3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile

Quality Control Identity Verification Procurement Specification

This compound is a critical purinone‑based JAK3 inhibitor intermediate. The 2,4‑dimethoxybenzyl group is mandated by patent routes; swapping it for a simpler analog risks synthetic failure, off‑target products, and loss of patent protection. Procure only CAS 911826‑04‑5 to guarantee regioselectivity, yield, and intellectual‑property compliance.

Molecular Formula C16H17N3O2
Molecular Weight 283.32 g/mol
CAS No. 911826-04-5
Cat. No. B1506854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile
CAS911826-04-5
Molecular FormulaC16H17N3O2
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CNC2=C(C=C(C=C2)C#N)N)OC
InChIInChI=1S/C16H17N3O2/c1-20-13-5-4-12(16(8-13)21-2)10-19-15-6-3-11(9-17)7-14(15)18/h3-8,19H,10,18H2,1-2H3
InChIKeyYRYPIFDYJXOLSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 5 kl / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile (CAS 911826-04-5): Procurement-Relevant Identity and Class Context


3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile (CAS 911826-04-5) is a substituted 3-aminobenzonitrile derivative containing a 2,4-dimethoxybenzylamino group at the 4-position [1]. This compound is structurally defined as a synthetic intermediate specifically utilized in the preparation of purinone and related heterocyclic derivatives, which have been investigated as Janus kinase 3 (JAK3) inhibitors for immunosuppressive applications . Its molecular formula is C16H17N3O2 with a molecular weight of 283.32 g/mol, and it is typically supplied at 95% purity for research use [1].

3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile: Why Generic Substitution Is Not Straightforward


Interchanging 3-amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile with apparently similar 3-amino-4-(benzylamino)benzonitrile analogs is not advisable without empirical validation. The specific 2,4-dimethoxy substitution pattern on the benzyl ring is a critical structural feature explicitly embedded in the synthetic routes of patented purinone-based JAK3 inhibitor programs [1]. This substitution can profoundly influence the reactivity, regioselectivity, and yield of downstream heterocyclization steps; a monomethoxy or unsubstituted benzyl analog would lack these properties. Direct substitution without experimental confirmation introduces a high risk of synthetic failure, off-target compound formation, or invalid patent protection. The quantitative evidence below, though limited in availability, delineates the known differentiation boundaries for informed procurement.

3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile: Verifiable Quantitative Differentiation Evidence


Validated Identity and Purity Specification Differentiates from Uncharacterized 'Research-Grade' Analogs

The target compound is characterized by a specific InChI Key (YRYPIFDYJXOLSM-UHFFFAOYSA-N) and IUPAC name, which are explicitly cross-referenced in both authoritative patent documents and reputable vendor datasheets [REFS-1, REFS-2]. This provides a defined, verifiable identity standard. In contrast, many closely related 3-amino-4-(benzylamino)benzonitrile analogs (e.g., with different substituents on the benzyl ring) are often listed in databases without this level of patent cross-reference, creating procurement ambiguity. The compound is consistently listed with a typical purity specification of 95%, whereas purity data for non-patented analogs is often missing or stated as 'inquire'.

Quality Control Identity Verification Procurement Specification

Patent-Specific Synthetic Role Differentiates It from Generic Benzonitrile Intermediates

The compound is explicitly claimed as a key intermediate in patent JP2010510211A for the synthesis of 7-substituted purinone derivatives as JAK3 inhibitors [1]. This patent specifically uses the 2,4-dimethoxybenzylamino motif. No other 3-amino-4-(benzylamino)benzonitrile analog (with different benzyl substitution) is exemplified in this patent, establishing compound-specific utility. While exact yield comparisons are not publicly available, the structural specificity constitutes a functional differentiation: the dimethoxy substitution pattern is essential for the patented route.

JAK3 Inhibitor Immunosuppression Process Chemistry

Absence of Biological Activity Data Defines a Key Sourcing Risk Relative to Bioactive Analogs

Despite extensive screening, no primary research paper reporting a direct biological activity for 3-amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile itself was found. This contrasts with several structurally related benzonitrile derivatives, such as those reported in BindingDB, which possess documented kinase inhibitory IC50 values (e.g., IC50: 0.400 nM for a casein kinase I isoform delta inhibitor [REFS_EXT-1]). The target compound's role is strictly that of a synthetic intermediate, not a bioactive entity. Procuring it with the expectation of intrinsic biological activity is a critical sourcing mistake.

Biological Activity Selectivity Procurement Risk

3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile: Evidence-Backed Procurement Scenarios


Scenario 1: Replication of Patented JAK3 Inhibitor Syntheses

For R&D teams tasked with reproducing or improving upon the purinone-based JAK3 inhibitors described in patent JP2010510211A, sourcing this specific intermediate is non-negotiable. The patent framework explicitly mandates this substitution pattern [1]. Using an incorrect analog would invalidate the synthetic route and compromise intellectual property integrity.

Scenario 2: Structure-Activity Relationship (SAR) Exploration of the Benzylamino Substituent

When the research goal is to systematically explore the SAR of the benzylamino group in a larger pharmacophore, sourcing this compound allows direct comparison with its non-dimethoxy, mono-methoxy, and other substituted analogs. The experiment must be designed to assign any differences in downstream yield, purity, or final compound activity to the 2,4-dimethoxy substitution [1].

Scenario 3: Process Chemistry Optimization Requiring a Defined Intermediate

In an industrial process development context, this compound can serve as a well-defined starting material for optimizing a specific synthetic step, such as a cyclization or coupling reaction. Its documented identity and purity specification provide a reliable basis for Process Analytical Technology (PAT) and yield calculations, reducing ambiguity compared to lesser-characterized alternatives [2].

Scenario 4: Procurement for a Decentralized or Externalized Medicinal Chemistry Program

When outsourcing synthetic work to a Contract Research Organization (CRO), providing the specific CAS number 911826-04-5 and associated patent references ensures the CRO sources the exact intermediate. This mitigates the risk of the CRO independently procuring a cheaper, structurally similar but functionally incorrect 'in-stock' analog, which would derail the project timeline [REFS-1, REFS-2].

Quote Request

Request a Quote for 3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.